o-Xylylenediphosphonic Acid
Overview
Description
o-Xylylenediphosphonic Acid: is an organic phosphonic acid compound with the chemical formula C8H12O6P2 . It is known for its unique structure, which includes two phosphonic acid groups attached to a xylylene backbone. This compound is typically found as a white crystalline powder and is used in various scientific and industrial applications due to its chelating properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Xylylenediphosphonic Acid can be synthesized through the condensation reaction of xylylene dibromide with phosphorous acid under acidic conditions. The reaction typically involves heating the reactants in a solvent such as acetic acid or water, followed by purification through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: o-Xylylenediphosphonic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine compounds.
Substitution: The compound can participate in substitution reactions where the phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: o-Xylylenediphosphonic Acid is used as a chelating agent in coordination chemistry. It forms stable complexes with metal ions, which are useful in various catalytic and separation processes.
Biology: In biological research, this compound is used to study metal ion interactions in biological systems. Its chelating properties make it valuable for investigating the role of metal ions in enzymatic reactions and other biological processes.
Medicine: this compound has potential applications in medicine, particularly in drug delivery systems. Its ability to form stable complexes with metal ions can be exploited to deliver metal-based drugs to specific targets in the body.
Industry: In industrial applications, this compound is used as a corrosion inhibitor in water treatment processes. It helps prevent the corrosion of metal surfaces by forming protective layers.
Mechanism of Action
The mechanism by which o-Xylylenediphosphonic Acid exerts its effects is primarily through its ability to chelate metal ions. The phosphonic acid groups in the compound can bind to metal ions, forming stable complexes. This chelation process can inhibit metal-catalyzed reactions, prevent metal ion precipitation, and stabilize metal ions in solution. The molecular targets and pathways involved include metal ion binding sites on enzymes and other proteins, which can be modulated by the presence of the chelated metal ions.
Comparison with Similar Compounds
p-Xylylenediphosphonic Acid: Similar structure but with different positional isomers.
m-Xylylenediphosphonic Acid: Another positional isomer with different chemical properties.
Ethylenediphosphonic Acid: A related compound with a different backbone structure.
Uniqueness: o-Xylylenediphosphonic Acid is unique due to its specific xylylene backbone, which provides distinct chelating properties and stability compared to other phosphonic acids. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various scientific and industrial applications.
Properties
IUPAC Name |
[2-(phosphonomethyl)phenyl]methylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6P2/c9-15(10,11)5-7-3-1-2-4-8(7)6-16(12,13)14/h1-4H,5-6H2,(H2,9,10,11)(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVUWZJGYKGTPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CP(=O)(O)O)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42104-58-5 | |
Record name | [2-(Phosphonomethyl)phenyl]methylphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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